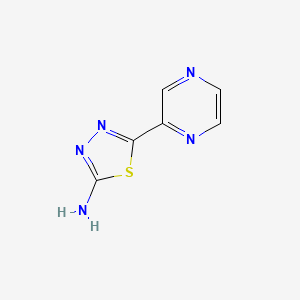

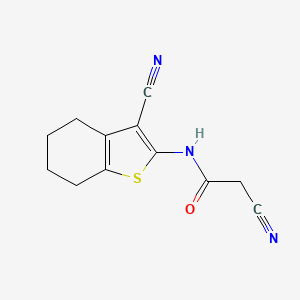

![molecular formula C14H12FN3 B1312142 3-Amino-2-(4-fluorophényl)-8-méthylimidazo[1,2-a]pyridine CAS No. 89185-47-7](/img/structure/B1312142.png)

3-Amino-2-(4-fluorophényl)-8-méthylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Applications De Recherche Scientifique

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine is the cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators . This compound has been found to exhibit high affinity towards multiple receptors , which makes it a valuable candidate for developing new therapeutic derivatives.

Mode of Action

The compound interacts with its target, the COX enzyme, by inhibiting its activity . The docking studies have shown that the molecules are positioned well in the COX-2 active site . This interaction results in the inhibition of the conversion of arachidonic acid to inflammatory mediators .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, the compound reduces the production of prostanoids, which play a role in many inflammatory processes .

Pharmacokinetics

Similar compounds have been shown to exhibit fast and high conversion to their active metabolites . A gender-specific difference in systemic exposure to the compound and its metabolites was observed in rats .

Result of Action

The inhibition of the COX enzyme by 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine results in a decrease in the production of prostanoids . This leads to a reduction in inflammation, pain, and fever . The compound has shown significant activity in an antinociceptive activity assessment via the formalin test .

Analyse Biochimique

Biochemical Properties

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-2 (COX-2), which is involved in the conversion of arachidonic acid to prostaglandins . The interaction between 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine and COX-2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition results in reduced production of inflammatory mediators, making the compound a potential anti-inflammatory agent.

Cellular Effects

The effects of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine on various cell types and cellular processes have been studied extensively. In particular, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX-2 by 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine leads to decreased levels of prostaglandins, which are key mediators in inflammatory responses . This reduction in prostaglandin levels can modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular function and metabolism.

Molecular Mechanism

At the molecular level, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, leading to enzyme inhibition . This binding interaction involves hydrogen bonding and hydrophobic interactions between the compound and amino acid residues within the active site of the enzyme. The inhibition of COX-2 activity by 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine results in decreased production of prostaglandins, which are involved in various physiological processes, including inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of inflammation and immune responses

Dosage Effects in Animal Models

The effects of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal irritation and renal dysfunction. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, which can affect its activity and bioavailability . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of the compound is essential for developing effective delivery strategies and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals are involved in directing the compound to these compartments, influencing its biological activity and therapeutic potential.

Méthodes De Préparation

The synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine typically involves a two-step process. Initially, 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with 4-fluoroacetophenone under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Comparaison Avec Des Composés Similaires

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound is also a COX-2 inhibitor but has different substituents that may affect its potency and selectivity.

8-Methyl-2-(4-methylsulfonylphenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine: Exhibits high potency and selectivity against COX-2 enzyme.

The uniqueness of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c1-9-3-2-8-18-13(16)12(17-14(9)18)10-4-6-11(15)7-5-10/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFDLBOOZOCENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415400 | |

| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89185-47-7 | |

| Record name | Imidazo[1,2-a]pyridin-3-amine, 2-(4-fluorophenyl)-8-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89185-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

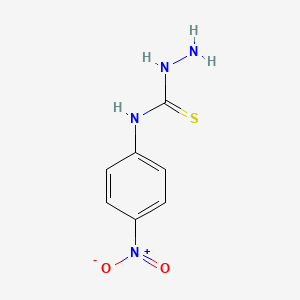

![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B1312076.png)

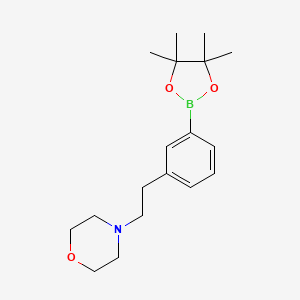

![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)

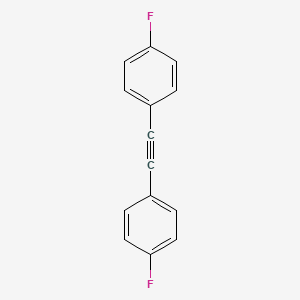

![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B1312085.png)

![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)

![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)

![4,6-Dibromodibenzo[b,d]thiophene](/img/structure/B1312096.png)